tert-butyl (E)-pent-2-enoate
CAS No.:
Cat. No.: VC17210196
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | tert-butyl (E)-pent-2-enoate |
| Standard InChI | InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
| Standard InChI Key | RMMULFUBQFKFRL-VOTSOKGWSA-N |
| Isomeric SMILES | CC/C=C/C(=O)OC(C)(C)C |
| Canonical SMILES | CCC=CC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
tert-Butyl (E)-pent-2-enoate belongs to the class of enoate esters, with the general formula . Its structure features a tert-butyl group () attached to an ester carbonyl, followed by a pent-2-enoate backbone in the E configuration. The trans geometry of the double bond () ensures minimal steric hindrance between the tert-butyl group and the alkyl chain, enabling selective reactivity in conjugate addition reactions .
The compound’s stereoelectronic profile is defined by:
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Electron-deficient double bond: The ester carbonyl polarizes the double bond, making the β-carbon electrophilic.
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Steric protection: The bulky tert-butyl group shields the carbonyl oxygen, directing nucleophilic attacks to the β-position.
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Conformational rigidity: The E configuration restricts rotation around the double bond, stabilizing transition states in asymmetric reactions .
These attributes make it an ideal substrate for enantioselective transformations, as evidenced by its use in synthesizing β-mercaptoesters with up to 93:7 enantiomeric ratio (er) .
Synthesis and Reaction Methodology
Preparation of tert-Butyl (E)-pent-2-enoate
While commercial routes exist for simpler crotonate esters (e.g., methyl crotonate), tert-butyl (E)-pent-2-enoate is typically synthesized via Horner-Wadsworth-Emmons olefination or Wittig reactions. A representative procedure involves:
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Olefination: Reacting tert-butyl glyoxylate with triethyl phosphonoacetate in the presence of a base (e.g., NaH).
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Purification: Isolation via flash column chromatography using petroleum ether/diethyl ether mixtures .
The product is obtained as a colorless liquid, with structural confirmation provided by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Catalytic Asymmetric Sulfa-Michael Addition
tert-Butyl (E)-pent-2-enoate has been employed in enantioselective sulfa-Michael reactions using bifunctional iminophosphorane catalysts. A notable example is the synthesis of tert-butyl (S)-3-(propylthio)pentanoate (4o):
Procedure:
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Catalyst: Iminophosphorane 1g (10 mol%)
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Conditions: EtO solvent, 0°C, 72 hours
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Reagents: 1-Propanethiol (3.0 eq)
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Yield: 84%
Mechanistic Insights:
The catalyst activates both the thiol nucleophile (via Brønsted basicity) and the enoate electrophile (via hydrogen bonding), aligning reactants in a chiral environment to favor the (S)-configured product .
Applications in Organic Synthesis
Chiral β-Mercaptoester Production
tert-Butyl (E)-pent-2-enoate serves as a precursor to β-mercaptoesters, which are pivotal in peptide mimetics and enzyme inhibitors. Key derivatives include:
| Product Name | Yield (%) | er | Optical Rotation () |
|---|---|---|---|
| (S)-3-(Propylthio)pentanoate | 84 | 93:7 | -1.2 (c 1.24, CHCl) |
| (R)-3-((4-Methoxybenzyl)thio)-3-phenylpropanoate | 98 | 88:12 | +89.0 (c 1.0, CHCl) |
These compounds are characterized by HPLC and polarimetry, with applications in drug discovery and materials science .
Functional Group Compatibility
The tert-butyl ester’s stability under acidic and basic conditions allows sequential functionalization:
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Deprotection: Cleavage with trifluoroacetic acid (TFA) yields free carboxylic acids.
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Cross-coupling: Suzuki-Miyaura reactions at the β-position enable carbon-carbon bond formation.
Comparative Analysis with Related Esters
tert-Butyl (E)-pent-2-enoate exhibits distinct reactivity compared to analogous enoates:
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| tert-Butyl (E)-but-2-enoate | Shorter carbon chain | Reduced steric hindrance, faster kinetics |
| tert-Butyl pent-4-enoate | Double bond at C4-C5 | Altered regioselectivity in additions |
| Methyl (E)-pent-2-enoate | Methyl ester vs. tert-butyl | Lower thermal stability |
The tert-butyl group’s bulkiness uniquely moderates reaction rates and stereochemical outcomes, making it preferable in catalysis requiring precise steric control .
Future Research Directions
Despite its utility, gaps remain in understanding tert-butyl (E)-pent-2-enoate’s full potential:
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Catalyst Scope: Expanding bifunctional catalysts to non-thiol nucleophiles (e.g., amines).
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Theoretical Studies: DFT calculations to map transition-state geometries.
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Biomedical Applications: Evaluating β-mercaptoester derivatives as protease inhibitors.
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